3-(Ethanesulfonyl)propane-1-sulfonylchloride
Description
3-(Ethanesulfonyl)propane-1-sulfonylchloride is a sulfonyl chloride derivative characterized by dual sulfonyl groups: an ethanesulfonyl moiety and a sulfonyl chloride group separated by a propane chain. This structure confers high reactivity, making it a valuable intermediate in organic synthesis, particularly in sulfonation reactions to form sulfonate esters or sulfonamides.
Sulfonyl chlorides like this are typically moisture-sensitive and require careful handling to avoid decomposition. Their reactivity stems from the electrophilic sulfonyl chloride group (-SO₂Cl), which readily reacts with nucleophiles such as amines, alcohols, or water .
Properties
Molecular Formula |
C5H11ClO4S2 |
|---|---|
Molecular Weight |
234.7 g/mol |
IUPAC Name |
3-ethylsulfonylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H11ClO4S2/c1-2-11(7,8)4-3-5-12(6,9)10/h2-5H2,1H3 |
InChI Key |
ZBHSZEQUPUNISV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Ethanesulfonyl)propane-1-sulfonylchloride
General Synthetic Strategy
The synthesis of 3-(Ethanesulfonyl)propane-1-sulfonylchloride typically involves the chlorination of a corresponding sulfonic acid or sulfonate precursor bearing ethanesulfonyl and propane sulfonyl moieties. The key step is the conversion of sulfonic acid groups to sulfonyl chlorides, commonly achieved by reaction with chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions.
Stepwise Preparation Approach
The preparation can be broken down into the following stages:
Synthesis of 3-(Ethanesulfonyl)propane-1-sulfonic acid
- This intermediate is prepared by sulfonation of propane derivatives or by nucleophilic substitution reactions involving ethanesulfonyl groups.
- A representative method involves the reaction of allyl chloride with sodium metabisulfite to form sodium allyl sulfonate, followed by acidification and hydrolysis steps to yield 3-hydroxypropanesulfonic acid, which can be further functionalized to introduce the ethanesulfonyl group.
Conversion to 3-(Ethanesulfonyl)propane-1-sulfonylchloride
- The sulfonic acid intermediate is treated with thionyl chloride (SOCl₂) or similar chlorinating agents under anhydrous conditions to afford the sulfonyl chloride.
- The reaction is typically conducted at low temperature (0–25°C) to control reactivity and minimize side reactions.
- Solvents such as dichloromethane or chloroform are commonly used to maintain anhydrous conditions and facilitate handling.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes
- Microwave-Assisted Synthesis: Industrial methods have employed microwave irradiation to accelerate the chlorination process, improving reaction times and yields.
- Use of Pyridine and Catalysts: In some syntheses involving sulfonyl chlorides, pyridine and catalytic 4-dimethylaminopyridine (DMAP) are used to facilitate sulfonamide formation and improve selectivity, which may be adapted for sulfonyl chloride preparation.
Analytical Data Supporting Preparation
While direct spectral data for 3-(Ethanesulfonyl)propane-1-sulfonylchloride are scarce, analogous compounds such as propane-1-sulfonyl chloride have well-documented characterization data:
Summary and Expert Recommendations
- The preparation of 3-(Ethanesulfonyl)propane-1-sulfonylchloride is best achieved by chlorination of the corresponding sulfonic acid precursor using thionyl chloride under strictly anhydrous and inert conditions.
- The precursor sulfonic acid can be synthesized via sulfonation of allyl chloride derivatives followed by hydrolysis and functional group modifications.
- Reaction parameters such as temperature, solvent choice, and reaction time critically impact yield and purity.
- Industrial methods may incorporate microwave-assisted synthesis to enhance efficiency.
- Analytical characterization should include NMR and mass spectrometry to confirm product identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)propane-1-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydrides using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is carried out in anhydrous ether.
Oxidation: Hydrogen peroxide is used as an oxidizing agent, and the reaction is carried out in an aqueous medium.
Major Products Formed
Substitution: The major products are sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: The major product is the corresponding sulfonyl hydride.
Oxidation: The major product is the corresponding sulfonic acid.
Scientific Research Applications
3-(Ethanesulfonyl)propane-1-sulfonylchloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)propane-1-sulfonylchloride involves the reactivity of the sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs and their properties are summarized below:
*Hypothetical properties inferred from analogs.
Key Differences Among Analogs
Biological Activity
3-(Ethanesulfonyl)propane-1-sulfonylchloride is a sulfonyl chloride compound that exhibits notable biological activity, particularly in the realms of medicinal chemistry and organic synthesis. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group, which is characterized by its high reactivity. The general formula can be represented as follows:
This structure allows for various nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
The biological activity of 3-(ethanesulfonyl)propane-1-sulfonylchloride primarily arises from its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking enzymatic activity. This mechanism is crucial in the development of pharmacologically active compounds.
1. Pharmaceutical Development
Research indicates that sulfonyl chlorides are instrumental in synthesizing compounds with anti-inflammatory and analgesic properties. For instance, derivatives formed from sulfonyl chlorides may interact with cyclooxygenase enzymes involved in inflammatory processes, potentially leading to new anti-inflammatory drugs .
2. Antimicrobial Activity
Sulfonamide compounds derived from sulfonyl chlorides have shown significant antimicrobial activity. For example, studies have reported that certain sulfonamide derivatives exhibit high antibacterial activity against pathogens such as E. coli, with minimal inhibitory concentrations (MIC) around 5 μM . This suggests potential applications in treating bacterial infections.
3. Cytotoxic Effects
Recent investigations into α-hydroxyphosphonates and their sulfonated derivatives indicate potential cytotoxic effects against cancer cell lines. For instance, compounds synthesized using sulfonyl chlorides demonstrated IC50 values indicating effective inhibition of cell growth in human breast carcinoma and melanoma cells .
Case Study 1: Synthesis of Antimicrobial Agents
In a study involving the synthesis of new sulfonamide derivatives from sulfonyl chlorides, researchers found that these compounds displayed enhanced antibacterial properties compared to their parent structures. The introduction of a chlorine atom was noted to significantly improve antibacterial efficacy .
Case Study 2: Cytotoxicity Evaluation
Another study evaluated the cytotoxic effects of mesylated α-hydroxybenzylphosphonates on cancer cell lines. The results indicated that these compounds had substantial cytostatic effects, with IC50 values ranging from 16.4 μM to 34.9 μM against various cancer cells .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀ClO₄S₂ |
| Antibacterial MIC (against E. coli) | 5 μM |
| Cytotoxic IC50 (breast carcinoma) | 16.4 μM |
| Cytotoxic IC50 (melanoma) | 34.9 μM |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-(Ethanesulfonyl)propane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sulfonation of propane derivatives followed by chlorination. A multi-step approach is recommended:
Sulfonation : React propane derivatives with sulfur trioxide or fuming sulfuric acid under controlled temperatures (40–60°C) to introduce sulfonic acid groups.
Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at 0–25°C to convert sulfonic acid to sulfonyl chloride.
- Optimization : Use anhydrous conditions and inert atmospheres (e.g., N₂) to prevent hydrolysis. Catalyst screening (e.g., DMAP) can enhance reaction efficiency. Yield improvements (>80%) are achievable by maintaining stoichiometric excess of chlorinating agents and refluxing in aprotic solvents like dichloromethane .
Q. Which spectroscopic methods are most effective for characterizing the structure and purity of 3-(Ethanesulfonyl)propane-1-sulfonyl chloride?
- Methodological Answer :
- ¹H/¹³C NMR : Identify sulfonyl and ethanesulfonyl groups via characteristic deshielding (δ 3.5–4.0 ppm for CH₂-SO₂ and δ 1.5–2.5 ppm for CH₃-CH₂-SO₂).
- FT-IR : Confirm sulfonyl chloride (SO₂Cl) stretching vibrations at 1370–1390 cm⁻¹ and 1160–1180 cm⁻¹.
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) and detect impurities.
- Elemental Analysis : Ensure stoichiometric consistency (C, H, S, Cl). Cross-referencing with literature data is critical to resolve ambiguities .
Q. What purification techniques are recommended for isolating 3-(Ethanesulfonyl)propane-1-sulfonyl chloride from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Separate the product from aqueous phases using dichloromethane or ethyl acetate.
- Distillation : For high-purity isolation, employ fractional distillation under reduced pressure (boiling point ~110–120°C at 15 mmHg).
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) for polar impurities.
- Crystallization : Recrystallize from non-polar solvents (e.g., hexane) at low temperatures (-20°C) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical spectral data (e.g., NMR, IR) for 3-(Ethanesulfonyl)propane-1-sulfonyl chloride?
- Methodological Answer :
- Spectral Simulation : Use computational tools (e.g., DFT calculations, Gaussian) to predict NMR/IR spectra and compare with experimental data.
- Isotopic Labeling : Introduce deuterated analogs to confirm peak assignments (e.g., D₂O exchange for -OH contaminants).
- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers) causing splitting or broadening.
- Contaminant Analysis : Perform LC-MS to identify byproducts (e.g., hydrolyzed sulfonic acids) that may skew results .
Q. What strategies are effective in minimizing chlorinated byproducts during the synthesis of 3-(Ethanesulfonyl)propane-1-sulfonyl chloride?
- Methodological Answer :
- Controlled Stoichiometry : Avoid excess chlorinating agents (e.g., SOCl₂) to reduce over-chlorination.
- Low-Temperature Reactions : Maintain 0–10°C during chlorination to suppress side reactions.
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance selectivity for the desired product.
- In Situ Monitoring : Employ TLC or inline IR to terminate reactions at optimal conversion points (~90–95%) .
Q. How does the presence of dual sulfonyl groups influence the reactivity of 3-(Ethanesulfonyl)propane-1-sulfonyl chloride in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : The ethanesulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent sulfonyl chloride.
- Steric Hindrance : The propane backbone limits accessibility to bulky nucleophiles (e.g., tert-butylamine), favoring reactions with smaller nucleophiles (e.g., NH₃).
- Competitive Reactivity : In multi-step reactions, prioritize sequential substitutions (e.g., first sulfonyl chloride reacts, followed by ethanesulfonyl group derivatization).
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and accelerate substitution kinetics .
Safety and Handling Considerations
- PPE Requirements : Wear nitrile gloves, chemical-resistant aprons, and goggles. Use fume hoods for all manipulations .
- Storage : Store in airtight containers under inert gas (Ar) at 2–8°C to prevent hydrolysis. Avoid contact with moisture or strong bases .
- Emergency Protocols : For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Eye exposure requires immediate irrigation with saline for 15+ minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
